molecular formula C17H17N3O2 B126689 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone CAS No. 154055-44-4

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone

Cat. No. B126689
M. Wt: 295.34 g/mol
InChI Key: LRTBJZKSMYYSFG-UHFFFAOYSA-N
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Description

The compound “2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a phenylethanone group, which is a ketone attached to a phenyl group . The compound also has a hydroxyethylamino group, which consists of an amino group attached to a hydroxyethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole ring and the phenylethanone group are likely to contribute to the compound’s rigidity, while the hydroxyethylamino group could provide some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzimidazole ring might participate in aromatic substitution reactions, the ketone in the phenylethanone group could undergo addition reactions, and the hydroxyethylamino group might be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar hydroxyethylamino group and the polar ketone could make the compound soluble in polar solvents .

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology. Further studies would be needed to explore these possibilities .

properties

IUPAC Name

2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-11-10-18-17-19-14-8-4-5-9-15(14)20(17)12-16(22)13-6-2-1-3-7-13/h1-9,21H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTBJZKSMYYSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385988
Record name 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone

CAS RN

154055-44-4
Record name 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 22% ammonium hydroxide to 75 ml of a hot solution of the dihydrobromide obtained in Step A in 95° alcohol until a pH of approximately 10 is obtained. The title compound precipitates and is filtered, washed with water and dried.
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hot solution
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75 mL
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dihydrobromide
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alcohol
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